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molecular formula C12H11BO2 B1270766 3-Biphenylboronic acid CAS No. 5122-95-2

3-Biphenylboronic acid

Cat. No. B1270766
M. Wt: 198.03 g/mol
InChI Key: GOXICVKOZJFRMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07279232B2

Procedure details

Phenyl boronic acid (1) (106.2 g, 871.4 mmol), 3-bromophenylboronic acid (2) (35.0 g, 174.2 mmol), palladium acetate (9.8 g, 4.357 mmol), triphenylphosphine (4.64 g, 17.4 mmol), and 2M K2CO3 aqueous solution (470 ml) were added to 950 mL of dimethoxyethane and refluxed for 17 hours. The mixture was cooled to room temperature and the aqueous layer was separated from the organic layer. The aqueous layer was then extracted twice with 200 mL of ethyl acetate. The organic layers were combined and washed with brine and dried over magnesium sulfate. The solids were removed by vacuum filtration and the organic solvent evaporated to the crude product. The crude product was purified by Kugelehor distillation to give of 3 (30 g, 86.7%).
Quantity
106.2 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step One
Name
Quantity
470 mL
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
catalyst
Reaction Step One
Quantity
950 mL
Type
solvent
Reaction Step One
Name
Yield
86.7%

Identifiers

REACTION_CXSMILES
[C:1]1([B:7]([OH:9])[OH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[C:11]1[CH:12]=[C:13](B(O)O)[CH:14]=[CH:15][CH:16]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C([O-])([O-])=O.[K+].[K+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(COC)OC>[C:3]1([C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:4]=[CH:5][CH:6]=[C:1]([B:7]([OH:9])[OH:8])[CH:2]=1 |f:3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
106.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
35 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)B(O)O
Name
Quantity
4.64 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
470 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
9.8 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
950 mL
Type
solvent
Smiles
C(OC)COC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 17 hours
Duration
17 h
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated from the organic layer
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted twice with 200 mL of ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solids were removed by vacuum filtration
CUSTOM
Type
CUSTOM
Details
the organic solvent evaporated to the crude product
DISTILLATION
Type
DISTILLATION
Details
The crude product was purified by Kugelehor distillation

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=CC=C1)B(O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 86.7%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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